(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
Description
(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine is a synthetic biphenyl derivative featuring a methanamine (-CH2NH2) group at the 3-position of the biphenyl scaffold. The molecule is substituted with a fluorine atom at the 5-position of the first phenyl ring and a trifluoromethyl (-CF3) group at the 3'-position of the second phenyl ring.
Properties
Molecular Formula |
C14H11F4N |
|---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[3-fluoro-5-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-5-9(8-19)4-11(7-13)10-2-1-3-12(6-10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
HUTPWBJMLBHXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with two analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The trifluoromethyl (-CF3) group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and modulate interactions with hydrophobic binding pockets compared to the electron-neutral methyl (-CH3) group in the third compound .
- Fluorine at the 5-position increases lipophilicity (LogP) and may reduce oxidative metabolism, a common strategy in drug design to improve bioavailability .
Functional Group Differences :
- The methanamine group (-CH2NH2) in the target compound and the second analog provides a primary amine, which can participate in hydrogen bonding or form salts for improved solubility.
- The piperidine group in the third compound introduces a cyclic secondary amine, which may enhance basicity and influence pharmacokinetics (e.g., blood-brain barrier penetration).
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